1H-pyrazole-3,5-diamine
Overview
Description
1H-pyrazole-3,5-diamine is a chemical compound that is part of the pyrazole family, characterized by a 5-membered ring structure containing two nitrogen atoms. This compound serves as a core structure for various derivatives with potential applications in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of 1H-pyrazole-3,5-diamine derivatives can be achieved through various methods. For instance, the sodium salt of diethyl 1H-pyrazole-3,5-dicarboxylate has been synthesized and shown to interact with compounds like amphetamines and dopamine, forming stable complexes . Another approach involves the condensation of 3-methyl-1-phenyl-2-pyrazoline-4,5-dione with aromatic 1,2-diamines, leading to regioselective isomeric products . Additionally, a photocatalyst-free visible-light-enhanced strategy has been reported for the synthesis of pyrazolo[1,5-a][1,3,5]triazine-2,4-diamines, which are purine analogues, through a one-pot protocol involving electron donor-acceptor complexes .
Molecular Structure Analysis
The molecular structure of 1H-pyrazole-3,5-diamine derivatives has been extensively studied. X-ray crystallography has revealed the crystal structures of several derivatives, such as 3,5-diaryl-1H-pyrazoles, which form dimers through intermolecular hydrogen bonds . Similarly, the crystal structure of a novel pyrazole derivative with a benzo[d][1,3]dioxol-5-yl and a 3-methylthiophen-2-yl group has been determined, showing a twisted conformation between the pyrazole and thiophene rings .
Chemical Reactions Analysis
1H-pyrazole-3,5-diamine derivatives participate in various chemical reactions. For example, 6-(aryldiazenyl)pyrazolo[1,5-a]pyrimidines have been synthesized from the cyclization of 3-oxo-2-(2-arylhydrazinylidene)butanenitriles with 5-amino-1H-pyrazoles, which can further undergo palladium-catalyzed reductive azo cleavage to produce heteroaromatic 1,2-diamines . These intermediates are valuable for the development of new fused heteroaromatic systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1H-pyrazole-3,5-diamine derivatives have been characterized using various spectroscopic and computational methods. For instance, a pyrazole derivative with a 2-nitrobenzoyl and 4-methoxyphenyl groups has been synthesized and characterized, with its molecular geometry and vibrational frequencies calculated using density functional theory . Another derivative, 1-acetyl-3,5-di(4-methylphenyl)-1H-pyrazole, was characterized by X-ray diffraction, IR-NMR spectroscopy, and quantum chemical computational methods, revealing its molecular geometry and electronic structure .
Case Studies
Several case studies highlight the potential applications of 1H-pyrazole-3,5-diamine derivatives. For example, the sodium salt of diethyl 1H-pyrazole-3,5-dicarboxylate forms complexes with neurotransmitters, which could be relevant for the development of sensors or therapeutic agents . The photocatalyst-free synthesis of purine analogues could have implications in drug research and development . Additionally, the study of the crystal structure and hydrogen bonding of N4-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines provides insights into the design of new pharmaceuticals .
Scientific Research Applications
Corrosion Inhibition and Antimicrobial Activity
1H-pyrazole-3,5-diamine derivatives have shown significant efficiency as corrosion inhibitors, particularly for copper alloy in basic media. These derivatives exhibit high effectiveness in preventing copper dissolution in NH4OH solutions. Additionally, they demonstrate superior antibacterial activities against both gram-positive and gram-negative bacteria compared to conventional bactericides. Their chemical structures play a crucial role in these activities (Sayed, Azab, Anwer, Raouf, & Negm, 2018).
Synthesis of Purine Analogues
A photocatalyst-free, visible-light-enhanced strategy has been developed for synthesizing pyrazolo[1,5-a][1,3,5]triazine-2,4-diamines, which are purine analogues. This process involves the formation of electron donor-acceptor complexes and is instrumental in drug research and development, especially in the context of synthesizing complex organic compounds (Guo et al., 2021).
Pancreatic Lipase Inhibitors for Anti-obesity
N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine derivatives, designed and synthesized as potential pancreatic lipase inhibitors, demonstrate notable anti-obesity activity. These derivatives were evaluated for their drug-likeness properties, enzyme inhibition potency, and could be further optimized for obesity treatment (Unnisa et al., 2022).
Synthesis of Biologically Active Compounds
1H-pyrazole-3,5-diamine derivatives have been synthesized and evaluated for biological activities like cyclin-dependent kinase inhibition and cytotoxicity against cancer cell lines. These compounds integrate aminopyrazole and benzimidazole scaffolds, which are significant in medicinal chemistry (Jedinák, Kryštof, & Cankař, 2016).
Organic Semiconductor Applications
Novel pyrazole-based organic semiconductors have been synthesized for applications in optoelectronic devices. These compounds demonstrate specific optical properties and surface morphologies, making them suitable for various electronic applications (Cetin, Korkmaz, Erdoğan, Kösemen, 2019).
Antimicrobial Cotton Fabrics
1H-pyrazole-3,5-diamine derivatives have been utilized in creating antimicrobial cotton fabrics. Encapsulated into liposomal chitosan emulsions, these compounds maintain fabric mechanical properties while providing effective antimicrobial properties (Nada et al., 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1H-pyrazole-3,5-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4/c4-2-1-3(5)7-6-2/h1H,(H5,4,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGBBJPZIDRELDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50430696 | |
Record name | 1H-pyrazole-3,5-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50430696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-pyrazole-3,5-diamine | |
CAS RN |
16082-33-0 | |
Record name | 1H-pyrazole-3,5-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50430696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-Diamino-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.